

In-depth Technical Guide: The Discovery and Synthesis of TM-135

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Compound of Interest

Compound Name: TM-1

Cat. No.: B357936

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Introduction

TM-135 is a polyketide natural product belonging to the isochroman class of compounds. It was first identified as a congener of NFAT-133, another bioactive natural product, from the soil bacterium *Streptomyces pactum* ATCC 27456.[1][2] The isochroman core is a structural motif found in numerous biologically active molecules.[1][2] While its close analogs, the panowamycins, have shown moderate activity against *Trypanosoma brucei*, the causative agent of African trypanosomiasis, **TM-135** itself has been evaluated for its anti-inflammatory properties.[1][3][4] This technical guide provides a comprehensive overview of the discovery, biological activities, and total synthesis of **TM-135**.

Discovery and Biological Activity

TM-135 was isolated from a genetically engineered strain of *Streptomyces pactum* ATCC 27456, specifically a Δ ptmTDQ mutant.[1][2] This strain was also found to produce seven new derivatives of NFAT-133, including **TM-129** through **TM-135**, and the known compound panowamycin A.[1][2]

Initial biological screening of **TM-135**, alongside NFAT-133, **TM-132**, and panowamycin A, revealed no significant antibacterial activity or cytotoxicity.[1][2] However, these compounds did exhibit weak anti-inflammatory activity by reducing the production of nitric oxide (NO) in

lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells in a dose-dependent manner.[\[1\]](#)[\[2\]](#)

The related compounds, panowamycins A and B, which share the isochroman core with **TM-135**, have demonstrated moderate antitrypanosomal activity with IC50 values of 0.40 µg/mL and 3.30 µg/mL, respectively, against *Trypanosoma brucei brucei*.[\[4\]](#)

Quantitative Biological Data

Compound	Biological Activity	Cell Line / Organism	IC50 / Effect	Citation
TM-135	Anti-inflammatory	RAW264.7	Weakly reduced LPS-induced nitric oxide production	[1] [2]
Antibacterial	Not specified	No activity	[1] [2]	
Cytotoxicity	Not specified	No cytotoxicity	[1] [2]	
Panowamycin A	Antitrypanosomal	<i>Trypanosoma brucei brucei</i>	0.40 µg/mL	[4]
Panowamycin B	Antitrypanosomal	<i>Trypanosoma brucei brucei</i>	3.30 µg/mL	[4]
NFAT-133	Immunosuppressive	T cells	Inhibits NFAT-dependent transcription	[2]
Antidiabetic	L6 myotubes	Activates AMPK pathway	[2]	

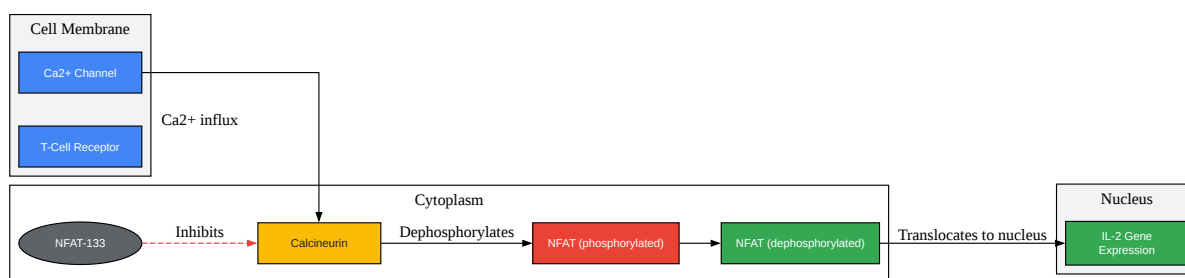
Signaling Pathways

While the specific signaling pathway targeted by **TM-135** has not been definitively elucidated, the biological activity of its close analog, NFAT-133, offers significant clues. NFAT-133 is a known inhibitor of the Nuclear Factor of Activated T cells (NFAT) signaling pathway, which plays

a crucial role in the immune response.[2] It suppresses the expression of interleukin-2 (IL-2) and T cell proliferation.[1][2]

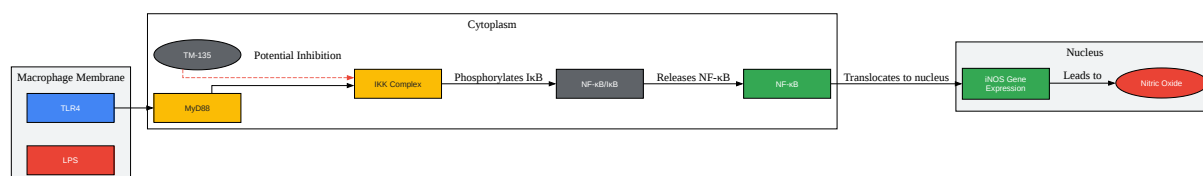
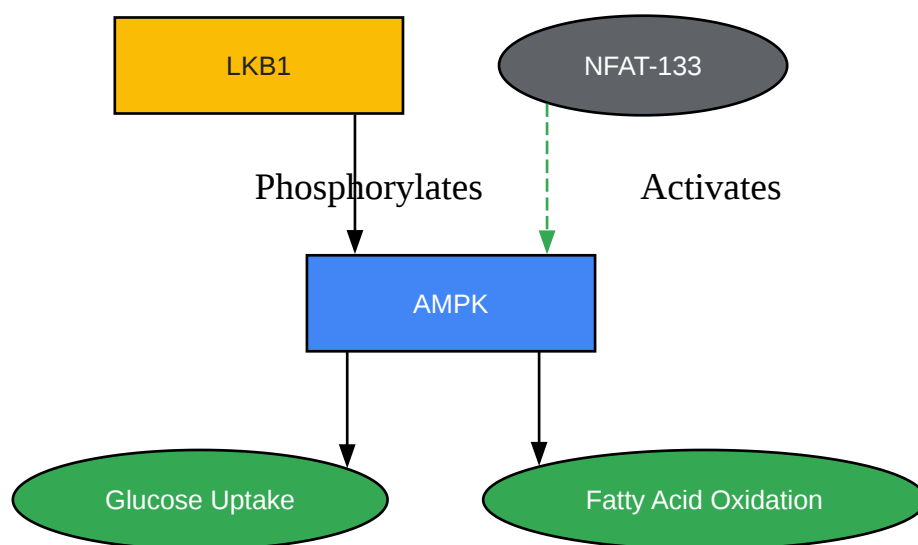
Furthermore, NFAT-133 has been shown to activate the AMP-activated protein kinase (AMPK) pathway in L6 myotubes, which is a key regulator of cellular energy homeostasis.[2]

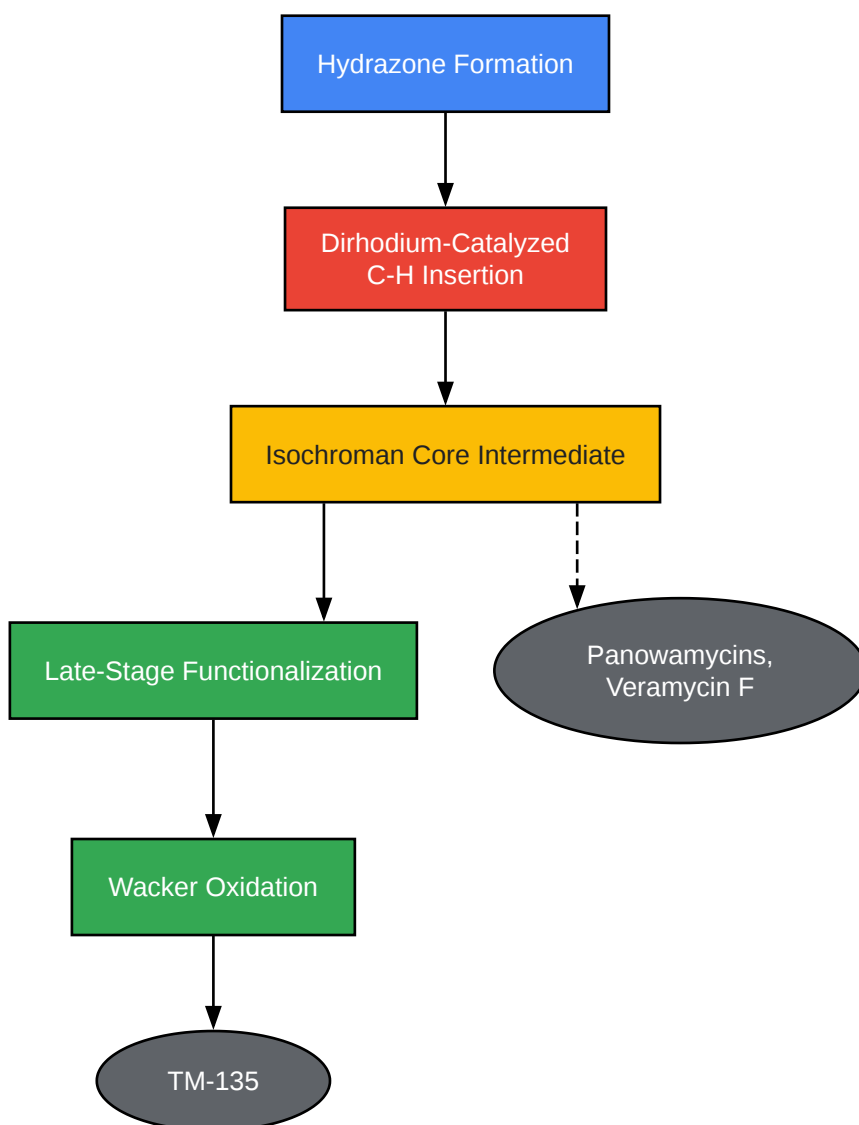
The observed reduction of nitric oxide production in LPS-stimulated macrophages by **TM-135** suggests a potential interaction with the NF- κ B signaling pathway, a central mediator of inflammatory responses. LPS activation of Toll-like receptor 4 (TLR4) on macrophages typically leads to the activation of the NF- κ B transcription factor, which in turn induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).



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Caption: Potential mechanism of action of NFAT-133, a close analog of **TM-135**.





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